![molecular formula C16H17N3O5 B4127863 N-(2-ethoxyphenyl)-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4127863.png)
N-(2-ethoxyphenyl)-N'-(2-methoxy-4-nitrophenyl)urea
Overview
Description
N-(2-ethoxyphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, commonly known as EPN, is a chemical compound that has been widely used in scientific research. It belongs to the family of urea-based pesticides and has been studied extensively for its biological and physiological effects.
Mechanism of Action
EPN acts as a cholinesterase inhibitor, which means it blocks the activity of the enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which causes overstimulation of the cholinergic receptors and ultimately leads to paralysis and death in insects.
Biochemical and Physiological Effects:
EPN has been shown to have a range of biochemical and physiological effects. In addition to its insecticidal properties, it has been found to affect the function of cholinergic receptors in mammals. EPN has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using EPN in lab experiments is its high specificity for cholinesterase enzymes, which allows for targeted inhibition of these enzymes. However, EPN can be toxic to humans and other animals, which limits its use in certain experiments. Additionally, EPN has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on EPN. One area of interest is the development of new insecticides based on the structure of EPN. Another potential direction is the investigation of EPN's effects on other neurotransmitter systems in addition to the cholinergic system. Additionally, further research is needed to understand the long-term effects of EPN exposure on human health.
Scientific Research Applications
EPN has been used in various scientific research fields, including biochemistry, pharmacology, and toxicology. It has been studied for its insecticidal properties and its effects on the nervous system of insects. EPN has also been investigated for its potential use as a tool for studying the role of cholinergic receptors in the nervous system.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-methoxy-4-nitrophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-3-24-14-7-5-4-6-12(14)17-16(20)18-13-9-8-11(19(21)22)10-15(13)23-2/h4-10H,3H2,1-2H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETOBSXSBTXVPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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